An In-depth Technical Guide to Bis-BCN-PEG1-diamide: A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Bis-BCN-PEG1-diamide: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-BCN-PEG1-diamide, a bifunctional, polyethylene glycol (PEG)-based linker pivotal in the field of bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines experimental protocols for its application, and provides visual representations of its functional mechanism and experimental workflows.
Core Concepts: Understanding Bis-BCN-PEG1-diamide
Bis-BCN-PEG1-diamide is a chemical linker designed for the covalent attachment of two molecular entities. Its structure is characterized by two bicyclo[6.1.0]nonyne (BCN) groups separated by a short PEG1 spacer with diamide functionalities. The BCN groups are strained alkynes that are highly reactive in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the efficient and specific conjugation of azide-containing molecules in aqueous environments and under mild conditions, making it ideal for working with sensitive biomolecules.
The primary application of Bis-BCN-PEG1-diamide is in the synthesis of bifunctional molecules where it acts as a bridge. A notable application is in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, one BCN group can be reacted with an azide-modified E3 ligase ligand and the other with an azide-modified ligand for a protein of interest.
Quantitative Data
The key physicochemical properties of Bis-BCN-PEG1-diamide are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 484.63 g/mol | [1][2] |
| Chemical Formula | C₂₈H₄₀N₂O₅ | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in water. | |
| Storage | Store at -20°C as a solid or in solvent at -80°C. |
Experimental Protocols
The following sections provide detailed methodologies for the application of Bis-BCN-PEG1-diamide in the synthesis of a bifunctional conjugate, such as a PROTAC.
General Protocol for Sequential Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the sequential conjugation of two different azide-containing molecules (Molecule A and Molecule B) to Bis-BCN-PEG1-diamide.
Materials:
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Bis-BCN-PEG1-diamide
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Azide-functionalized Molecule A (e.g., E3 ligase ligand)
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Azide-functionalized Molecule B (e.g., target protein ligand)
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Anhydrous, amine-free solvent (e.g., DMSO or DMF)
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Reaction vessels
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Purification system (e.g., preparative HPLC)
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Analytical instruments (e.g., LC-MS, NMR)
Procedure:
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First Conjugation:
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Dissolve Bis-BCN-PEG1-diamide and a slight molar excess (1.1 to 1.5 equivalents) of Azide-functionalized Molecule A in the reaction solvent.
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Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
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Upon completion, purify the mono-conjugated product (Molecule A-BCN-PEG1-diamide-BCN) using preparative HPLC to remove unreacted starting materials.
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Second Conjugation:
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Dissolve the purified mono-conjugated product and a slight molar excess (1.1 to 1.5 equivalents) of Azide-functionalized Molecule B in the reaction solvent.
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Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
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Upon completion, purify the final bifunctional conjugate (Molecule A-BCN-PEG1-diamide-BCN-Molecule B) using preparative HPLC.
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Characterization:
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Confirm the identity and purity of the final product using LC-MS and NMR.
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Synthesis of a PROTAC using Bis-BCN-PEG1-diamide
This protocol provides a more specific example of synthesizing a PROTAC by linking an azide-modified von Hippel-Lindau (VHL) E3 ligase ligand and an azide-modified target protein inhibitor.
Materials:
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Bis-BCN-PEG1-diamide
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Azide-VHL Ligand
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Azide-Target Protein Inhibitor
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Anhydrous DMSO
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Preparative HPLC system with a C18 column
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LC-MS system
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Bis-BCN-PEG1-diamide in anhydrous DMSO.
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Prepare a 10 mM stock solution of Azide-VHL Ligand in anhydrous DMSO.
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Prepare a 10 mM stock solution of Azide-Target Protein Inhibitor in anhydrous DMSO.
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First Conjugation Reaction:
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In a microcentrifuge tube, combine 1 equivalent of the Bis-BCN-PEG1-diamide stock solution with 1.2 equivalents of the Azide-VHL Ligand stock solution.
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Allow the reaction to proceed at room temperature for 8 hours.
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Monitor the formation of the mono-conjugated product by injecting a small aliquot into the LC-MS system.
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Purify the resulting VHL-BCN-PEG1-diamide-BCN intermediate using preparative HPLC. Lyophilize the collected fractions to obtain a solid.
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Second Conjugation Reaction:
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Dissolve the purified intermediate in anhydrous DMSO to make a 10 mM solution.
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Add 1.2 equivalents of the Azide-Target Protein Inhibitor stock solution.
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Let the reaction proceed at room temperature for 8 hours.
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Monitor the formation of the final PROTAC by LC-MS.
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Final Purification and Analysis:
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Purify the final PROTAC molecule by preparative HPLC.
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Confirm the molecular weight of the purified PROTAC using high-resolution mass spectrometry.
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Further characterization by ¹H and ¹³C NMR is recommended to confirm the structure.
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Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical relationships and workflows associated with Bis-BCN-PEG1-diamide.
Caption: Logical diagram illustrating the role of Bis-BCN-PEG1-diamide in SPAAC.
Caption: Step-by-step experimental workflow for synthesizing a PROTAC.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
